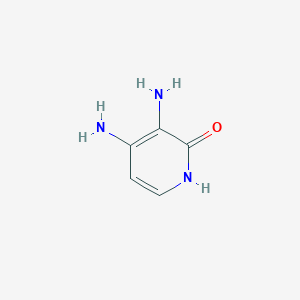
5-Iodo-pyridine-3-carbaldehyde
Vue d'ensemble
Description
5-Iodo-pyridine-3-carbaldehyde is an organic compound with the molecular formula C6H4INO It is a derivative of pyridine, where the hydrogen atom at the 5-position is replaced by an iodine atom, and the hydrogen atom at the 3-position is replaced by a formyl group
Applications De Recherche Scientifique
5-Iodo-pyridine-3-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of novel therapeutic agents, particularly in the design of inhibitors for specific enzymes or receptors.
Material Science: It can be used in the synthesis of functional materials, such as ligands for metal complexes or components of organic electronic devices.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Mécanisme D'action
Target of Action
It is known that pyridine derivatives play a significant role in cell biology . They are important types of molecules and natural products, and their application as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Mode of Action
It is known that pyridine derivatives interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Pyridine derivatives are known to affect a variety of biochemical pathways, depending on their specific structure and target .
Pharmacokinetics
The molecular weight of 5-iodo-pyridine-3-carbaldehyde is 23301 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that pyridine derivatives can have a variety of effects, depending on their specific structure and target .
Action Environment
It is known that environmental factors can significantly influence the action of many chemical compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-pyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the iodination of pyridine-3-carbaldehyde. This can be done using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction typically proceeds as follows:
- Dissolve pyridine-3-carbaldehyde in an appropriate solvent, such as acetic acid.
- Add iodine and potassium iodate to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more environmentally friendly reagents and solvents to minimize waste and reduce the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or amines can be used to replace the iodine atom under mild to moderate conditions.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid can be used for oxidation reactions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether can be used for reduction reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as azido-pyridine-3-carbaldehyde, thiol-pyridine-3-carbaldehyde, or amino-pyridine-3-carbaldehyde.
Oxidation: 5-Iodo-pyridine-3-carboxylic acid.
Reduction: 5-Iodo-pyridine-3-methanol.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-pyridine-3-carbaldehyde: Similar structure but with a bromine atom instead of iodine.
5-Chloro-pyridine-3-carbaldehyde: Similar structure but with a chlorine atom instead of iodine.
5-Fluoro-pyridine-3-carbaldehyde: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
5-Iodo-pyridine-3-carbaldehyde is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This can influence the compound’s reactivity, binding properties, and overall chemical behavior. The iodine atom can also participate in specific interactions, such as halogen bonding, which can be advantageous in certain applications.
Propriétés
IUPAC Name |
5-iodopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO/c7-6-1-5(4-9)2-8-3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCFPWASPXMWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634079 | |
| Record name | 5-Iodopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879326-76-8 | |
| Record name | 5-Iodopyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Iodo-pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 5-Iodo-pyridine-3-carbaldehyde thiosemicarbazone and how was it confirmed?
A1: this compound thiosemicarbazone (compound 7) is a thiosemicarbazone derivative synthesized by reacting this compound with thiosemicarbazide []. The structure was characterized using various spectroscopic techniques including ESI-Mass, UV-Vis, IR, and NMR (1H, 13C) spectroscopy. Additionally, single crystal X-ray diffraction confirmed the molecular structure of 7. This data showed that the compound exists in the E conformation about the N2-N3 bond both in solid state and in solution [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















